N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16400929
Molecular Formula: C11H12ClF2N3
Molecular Weight: 259.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClF2N3 |
---|---|
Molecular Weight | 259.68 g/mol |
IUPAC Name | N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C11H11F2N3.ClH/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13;/h2-4,6-7,14H,5H2,1H3;1H |
Standard InChI Key | ZZRNYRLLAACUHB-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure consists of a pyrazole ring (positions 1 and 2 occupied by nitrogen atoms) with a methyl group at position 1 and an amine-linked 2,3-difluorobenzyl group at position 4. X-ray crystallography of analogous pyrazole derivatives reveals planar pyrazole rings (±0.002 Å deviation) and orthogonal carboxylate groups in related salts, suggesting conformational rigidity . The difluorobenzyl group introduces steric hindrance and electronic effects, as fluorine’s -I effect withdraws electron density from the benzyl ring, modulating reactivity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂F₂N₃ | |
Molecular Weight | 259.68 g/mol | |
CAS Number | 1856034-39-3 | |
IUPAC Name | N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine | |
SMILES | CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectra of related compounds show characteristic shifts for pyrazole protons (δ 7.2–7.8 ppm) and benzyl methylene groups (δ 4.5–5.0 ppm). Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, aligning with its moderate solubility in polar solvents like ethanol and dimethyl sulfoxide. Hydrogen-bonding capacity, evidenced by N–H···O/N interactions in crystal structures, enhances its binding to biological targets .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and 2,3-difluorobenzyl bromide. Reaction conditions (50–80°C, 12–24 hours in acetonitrile or tetrahydrofuran) yield 68–75% product after recrystallization. Catalytic iodide (e.g., KI) accelerates the SN2 mechanism by polarizing the C–Br bond, while excess amine (1.2 eq) minimizes di-alkylation byproducts .
Table 2: Synthetic Parameters and Outcomes
Parameter | Optimal Condition | Yield |
---|---|---|
Solvent | Acetonitrile | 73% |
Temperature | 70°C | 75% |
Catalyst | KI (0.1 eq) | 70% |
Reaction Time | 18 hours | 72% |
Purification and Analytical Validation
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, while high-performance liquid chromatography (HPLC) confirms purity >98%. Mass spectrometry (ESI+) displays a molecular ion peak at m/z 260.1 [M+H]⁺, consistent with the molecular formula . Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, indicative of crystalline stability.
Reactivity and Functionalization
Electrophilic and Nucleophilic Transformations
The amine group undergoes acylation with acetyl chloride (pyridine, 0°C) to form N-acetyl derivatives (85% yield), while the pyrazole ring resists electrophilic substitution due to electron withdrawal by fluorine. Suzuki-Miyaura coupling at the benzyl position (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups, enabling structure-activity relationship (SAR) studies in drug candidates.
Redox Behavior
Cyclic voltammetry in acetonitrile shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to the pyrazole ring’s electron-rich nitrogen centers. Controlled reduction with LiAlH₄ selectively hydrogenates the benzyl group, producing a cyclohexyl analog with altered lipophilicity (logP increase from 2.1 to 2.9).
Applications in Materials Science
Organic Semiconductors
Thin films (spin-coated at 2000 rpm) exhibit a hole mobility of 0.03 cm²/V·s, suitable for organic field-effect transistors (OFETs). Fluorine’s electron-withdrawing effect lowers the highest occupied molecular orbital (HOMO) to −5.4 eV, enhancing air stability .
Metal-Organic Frameworks (MOFs)
Coordination with Zn²+ (DMF, 120°C) forms a porous MOF (BET surface area = 780 m²/g) with selective CO₂ adsorption (3.2 mmol/g at 1 bar). The difluorobenzyl group’s rigidity prevents framework collapse during activation .
Environmental and Regulatory Considerations
The compound’s biodegradability (OECD 301F: 28% in 28 days) classifies it as persistent, necessitating controlled disposal. Acute toxicity (LD₅₀ = 320 mg/kg in rats) mandates handling under OSHA guidelines (PPE, fume hoods). Patents (e.g., CN111362874B) highlight scalable synthesis routes with reduced isomer formation (<5%), addressing industrial safety concerns .
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